![molecular formula C26H23N3O4 B2844267 3-[(4-Methoxyphenyl)methyl]-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034455-33-7](/img/structure/B2844267.png)
3-[(4-Methoxyphenyl)methyl]-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(4-Methoxyphenyl)methyl]-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic molecule. It contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety, which is an important class of isoquinoline alkaloids . THIQ-based compounds, both natural and synthetic, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ-based compounds has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity . A common synthetic strategy involves the use of tricarbonyl chromium, which undergoes stereoselective deprotonation and subsequent electrophilic additions to generate the corresponding derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The core structure is based on the 1,2,3,4-tetrahydroisoquinoline scaffold . Unfortunately, specific structural details for this exact compound are not available in the retrieved sources.Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold serves as a crucial building block for designing novel drugs. Researchers have explored THIQ analogs due to their diverse biological activities. These compounds exhibit potential against infective pathogens and neurodegenerative disorders . The compound you’ve mentioned likely contributes to this field by participating in drug discovery efforts.
Gold-Catalyzed Reactions
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: is a reagent used in gold-catalyzed reactions. Specifically, it plays a role in the preparation of indoletetrahydroisoquinolines . Gold-catalyzed transformations are valuable in organic synthesis, and this compound contributes to their success.
Synthetic Strategies
Understanding synthetic routes is essential for accessing THIQ-based compounds. Researchers have explored various strategies for constructing the core THIQ scaffold. These methods enable the synthesis of diverse analogs with varying biological properties. By investigating the synthetic pathways, scientists can optimize the production of novel derivatives .
Isoquinoline Alkaloids
The THIQ moiety is part of the broader class of isoquinoline alkaloids. These natural products occur in various plants and exhibit intriguing biological effects. Investigating the role of THIQ-based compounds within this alkaloid family provides insights into their ecological functions and potential applications .
Stereoselective Transformations
Researchers have explored stereoselective transformations of N-methyl-1,2,3,4-tetrahydroisoquinolines. For instance, tricarbonyl(N-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes 4-exo-deprotonation followed by electrophilic additions to yield 4-alkyl-, 4-phenyl-, and 4-hydroxy-N-methyl-1,2,3,4-tetrahydroisoquinolines . These reactions contribute to the diversity of THIQ derivatives.
Mechanism of Action Studies
Understanding how THIQ analogs interact with biological targets is crucial. Researchers investigate their mechanism of action to uncover potential therapeutic applications. By elucidating the molecular pathways affected by these compounds, scientists can design more effective drugs or therapeutic interventions .
properties
IUPAC Name |
7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-[(4-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-33-21-9-6-17(7-10-21)15-29-25(31)22-11-8-19(14-23(22)27-26(29)32)24(30)28-13-12-18-4-2-3-5-20(18)16-28/h2-7,9-10,19,22-23H,8,11-16H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIIIEDTZSBQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3CCC(CC3NC2=O)C(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)methyl]-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.